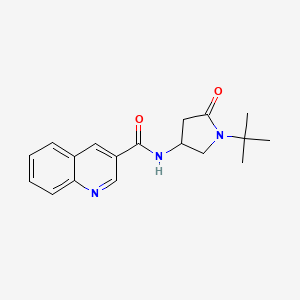![molecular formula C10H13ClN2O2 B6964273 N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate automated purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an organic solvent.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)methyl)-2-methoxypropanamide
- N-(5-chloropyridin-2-yl)methyl)-2-ethoxypropanamide
- N-(5-chloropyridin-2-yl)methyl)-2-methoxybutanamide
Uniqueness
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide is unique due to the presence of both a chlorine atom on the pyridine ring and a methoxypropanamide group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(15-2)10(14)13-6-9-4-3-8(11)5-12-9/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGLECHKVJAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B6964218.png)
![N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6964219.png)

![N,3-dimethyl-5-(methylamino)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,2-thiazole-4-carboxamide](/img/structure/B6964227.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964230.png)
![N-[(5-chloropyridin-2-yl)methyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide](/img/structure/B6964238.png)
![N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6964243.png)
![3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide](/img/structure/B6964247.png)
![Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6964253.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)
![1-[4-[(2-Methylpyridin-3-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6964296.png)
